molecular formula C10H19Cl2N5O2 B13089309 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride

Cat. No.: B13089309
M. Wt: 312.19 g/mol
InChI Key: ZIUDBDKDGACFQA-UHFFFAOYSA-N
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Description

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride is a synthetic organic compound featuring a pyrazole ring fused with an azepane (7-membered azacycloheptane) moiety. The pyrazole ring is substituted with a methyl group at the 1-position and a nitro group at the 4-position, while the azepane ring contains an amine group at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C10H19Cl2N5O2

Molecular Weight

312.19 g/mol

IUPAC Name

1-(2-methyl-4-nitropyrazol-3-yl)azepan-3-amine;dihydrochloride

InChI

InChI=1S/C10H17N5O2.2ClH/c1-13-10(9(6-12-13)15(16)17)14-5-3-2-4-8(11)7-14;;/h6,8H,2-5,7,11H2,1H3;2*1H

InChI Key

ZIUDBDKDGACFQA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)[N+](=O)[O-])N2CCCCC(C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride typically involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid followed by subsequent reactions to introduce the azepan-3-amine moiety. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures . The reaction mixture is then poured into ice water to precipitate the product, which is collected by filtration and purified by recrystallization from acetone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(1-Methyl-4-amino-1H-pyrazol-5-yl)azepan-3-amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in its biological activity. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. Additionally, it may modulate receptor activity by interacting with receptor sites on cell membranes .

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride ()

  • Substituents : Pyrazole ring substituted with a 3-chlorophenyl group (1-position), ethyl (5-position), and amine (4-position).
  • Salt Form : Hydrochloride (1:1 ratio).
  • Key Differences :
    • The target compound features a nitro group (electron-withdrawing) and methyl group (electron-donating) on the pyrazole, whereas this analog has a chlorophenyl group (electron-withdrawing) and ethyl chain.
    • The azepane ring in the target compound introduces conformational flexibility compared to the rigid chlorophenyl substituent in the analog.
  • Inferred Properties :
    • The chlorine atom in the analog may enhance lipophilicity and membrane permeability compared to the nitro group in the target .

1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(4-methoxyphenyl)-1H-pyrazol-5-amine ()

  • Substituents : Pyrazole fused with a pyridazine ring, substituted with dichlorophenylmethyl and methoxyphenyl groups.
  • Salt Form: Not specified (likely free base).
  • The methoxy group (electron-donating) contrasts with the nitro group (electron-withdrawing) in the target.
  • Inferred Properties :
    • The dichlorophenyl group may confer higher metabolic stability but lower solubility than the target’s azepane-amine system .

Dihydrochloride Salt Analogs

Valtorcitabine Dihydrochloride ()

  • Structure : Nucleoside analog with a β-L-2’-deoxycytidine backbone and valine ester.
  • Salt Form : Dihydrochloride.
  • Key Differences :
    • While both compounds are dihydrochlorides, valtorcitabine is a nucleoside prodrug, whereas the target is a pyrazole-azepane hybrid.
  • Functional Insight :
    • The dihydrochloride form in both compounds likely improves aqueous solubility for oral bioavailability .

Azoamidine Dihydrochloride Initiators ()

  • Examples : 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride.
  • Key Differences :
    • These compounds contain azo (-N=N-) groups for radical initiation, unlike the pyrazole-azepane pharmacophore in the target.
  • Functional Insight :
    • Shared dihydrochloride properties suggest industrial relevance in enhancing solubility for homogeneous reaction systems .

Biological Activity

1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl and nitro group, linked to an azepan structure through an amine group. Its molecular formula is C10H19Cl2N5O2C_{10}H_{19}Cl_2N_5O_2, with a molecular weight of approximately 312.19 g/mol. The presence of the nitro group and the pyrazole moiety is particularly significant as these structures are often associated with various therapeutic effects.

Synthesis

The synthesis of this compound typically involves:

  • Nitration : The starting material, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, undergoes nitration using concentrated nitric acid and sulfuric acid.
  • Formation of Azepan Structure : Subsequent reactions introduce the azepan-3-amine moiety.
  • Purification : Techniques such as chromatography and crystallization are employed to ensure high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus preventing normal enzymatic functions.
  • Receptor Modulation : It may also modulate receptor activity by interacting with receptor sites on cell membranes, influencing various signaling pathways.

Biological Activities

Research has demonstrated that this compound exhibits several promising biological activities:

Anticancer Activity

Studies indicate that the compound has potential anticancer properties, particularly against various human cancer cell lines. For example:

Cell LineIC50_{50} Value (µM)Reference
MCF-715.63
U-93712.78
A54910.50

The mechanism behind its anticancer activity appears to involve apoptosis induction and modulation of apoptotic pathways, as evidenced by increased p53 expression levels and caspase activation in treated cells.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Several studies have focused on the biological evaluation of derivatives related to 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)azepan-3-amino dihydrochloride:

  • Cytotoxicity Studies : A study reported cytotoxic effects against leukemia cell lines, showing significant inhibition at sub-micromolar concentrations compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Studies : Animal models have been used to evaluate the therapeutic potential of this compound, indicating promising results in tumor reduction and survival rates .

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